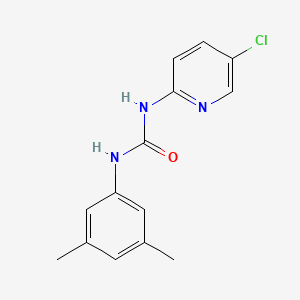![molecular formula C11H13N5OS B5456693 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B5456693.png)
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide is a compound that features a tetrazole ring, a sulfur atom, and a phenyl group. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that typically interact with carboxylate groups . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-methyl-5-aminotetrazole: Another tetrazole derivative with similar biological activities.
2-methyl-5-aminotetrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
Uniqueness
3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylpropanamide stands out due to its unique combination of a tetrazole ring, a sulfanyl group, and a phenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-11(13-14-15-16)18-8-7-10(17)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQNBMXFUFXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B5456624.png)
![2-[2-(2-furyl)vinyl]-4-quinolinol](/img/structure/B5456631.png)
![N-(4-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5456633.png)
![N-(2,5-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5456645.png)

![1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5456661.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5456669.png)
![ETHYL (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5456677.png)
![(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B5456682.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5456695.png)
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5456703.png)
![4-chloro-N-[1-[(diethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5456709.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5456711.png)
![N-methyl-1-[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5456713.png)
